Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core substituted with an ethyl ester group, a 2-chloro-6-fluorobenzamido group, and a carboxylate group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine scaffolds have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site, preventing the target protein from performing its function . This interaction can lead to changes in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
Inhibition of CDK2 can halt the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs. This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties can influence its bioavailability . For instance, electron-donating groups (EDGs) at certain positions on the fused ring can improve both the absorption and emission behaviors .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . Inhibition of CDK2 can lead to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .
Preparation Methods
The synthesis of Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: The pyrazolo[1,5-a]pyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5-aminopyrazoles and β-dicarbonyl compounds.
Introduction of the 2-Chloro-6-fluorobenzamido Group: This step involves the reaction of the pyrazolo[1,5-a]pyridine core with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamido derivative.
Industrial production methods for this compound may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.
Ethyl 5-(2-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate: Lacks the chlorine substituent, which may also influence its properties.
Ethyl 5-(2-chloro-6-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate: Contains a methyl group instead of a fluorine atom, leading to different steric and electronic effects.
The uniqueness of this compound lies in the presence of both chlorine and fluorine substituents, which can significantly impact its chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3/c1-2-25-17(24)11-9-20-22-7-6-10(8-14(11)22)21-16(23)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGWDDCQFGEHBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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